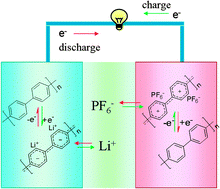An all-organic rechargeable battery using bipolar polyparaphenylene as a redox-active cathode and anode†
Chemical Communications Pub Date: 2012-11-23 DOI: 10.1039/C2CC36622C
Abstract
An all-organic rechargeable battery is realized by use of polyparaphenylene as both cathode- and anode-active material. This new battery can operate at a high voltage of 3.0 V with fairly high capacity, offering a renewable and cheaper alternative to conventional batteries.


Recommended Literature
- [1] Metastable eutectic, gas to solid, condensation in the FeO–Fe2O3–SiO2 system
- [2] Interconnected hierarchical HUSY zeolite-loaded Ni nano-particles probed for hydrodeoxygenation of fatty acids, fatty esters, and palm oil†
- [3] Copper-containing monodisperse mesoporous silica nanospheres by a smart one-step approach†
- [4] Front cover
- [5] General discussion
- [6] Interrupting the Nazarov reaction: domino and cascade processes utilizing cyclopentenyl cations
- [7] Front cover
- [8] Confined photoactive substructures on a chiral scaffold: the design of an electroluminescent polyimide as material for PLED**†
- [9] A BODIPY-based fluorescent probe for the differential recognition of Hg(ii) and Au(iii) ions†
- [10] An isolable iron(ii) bis(supersilyl) complex as an effective catalyst for reduction reactions†










